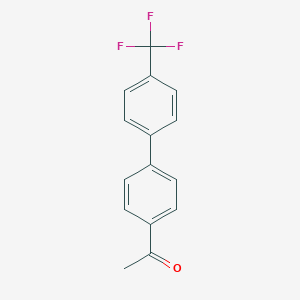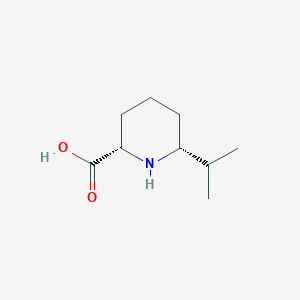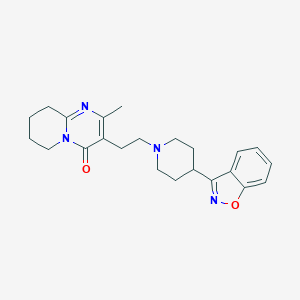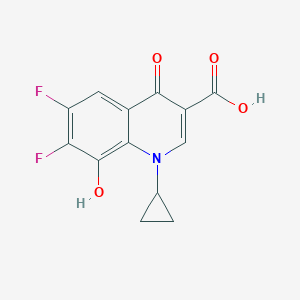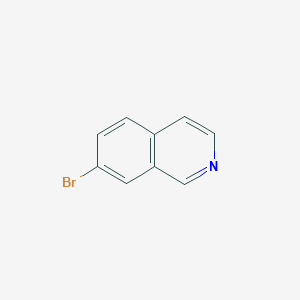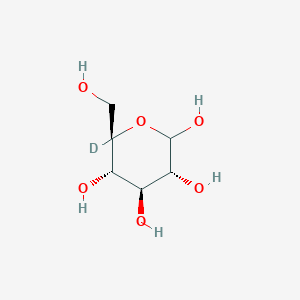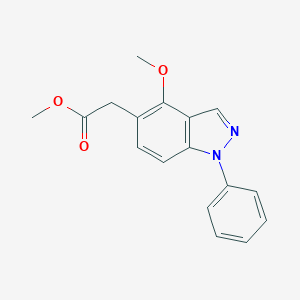
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester, also known as MPAA, is a chemical compound that belongs to the class of indazole derivatives. MPAA has been widely studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is not fully understood. However, it has been suggested that 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce cell death by activating certain pathways involved in apoptosis.
Biochemische Und Physiologische Effekte
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory activity and to reduce the production of certain inflammatory cytokines. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential use in the treatment of cancer and inflammatory diseases. Additionally, 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in lab experiments is its potential toxicity. It is important to use caution when handling and working with 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester. One area of research is in the development of more potent and selective derivatives of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester for use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester and its potential use in the treatment of other diseases such as neurodegenerative disorders. Finally, research is needed to determine the safety and efficacy of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester in human clinical trials.
Synthesemethoden
The synthesis of 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester involves the reaction of 4-methoxy-1-phenyl-1H-indazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an aprotic solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer. 4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester has been shown to exhibit anticancer activity by inducing cell death in cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
142504-01-6 |
|---|---|
Produktname |
4-Methoxy-1-phenyl-1H-indazole-5-acetic acid methyl ester |
Molekularformel |
C17H16N2O3 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
methyl 2-(4-methoxy-1-phenylindazol-5-yl)acetate |
InChI |
InChI=1S/C17H16N2O3/c1-21-16(20)10-12-8-9-15-14(17(12)22-2)11-18-19(15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
ZNRVIFBCDSXYAO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
Kanonische SMILES |
COC1=C(C=CC2=C1C=NN2C3=CC=CC=C3)CC(=O)OC |
Synonyme |
methyl 2-(4-methoxy-1-phenyl-indazol-5-yl)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



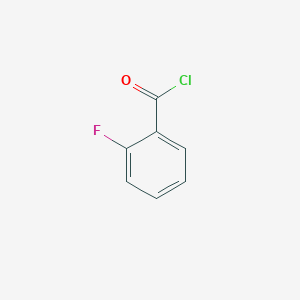
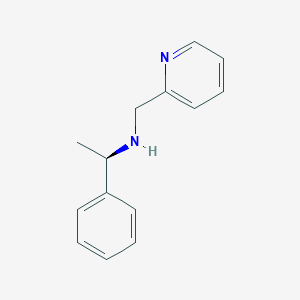
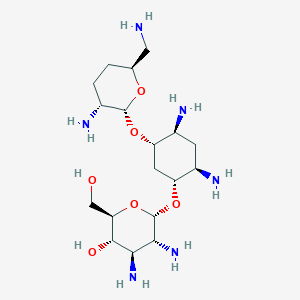
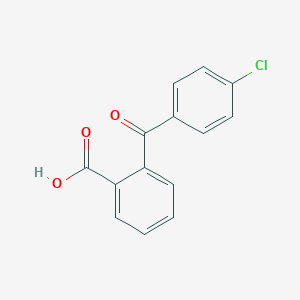
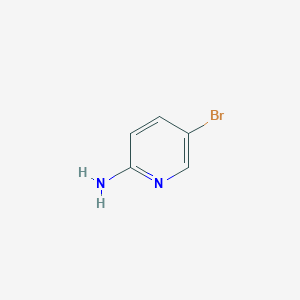
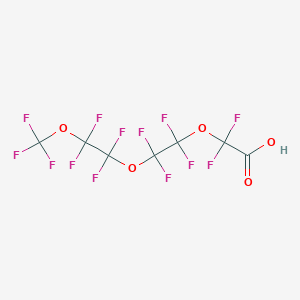
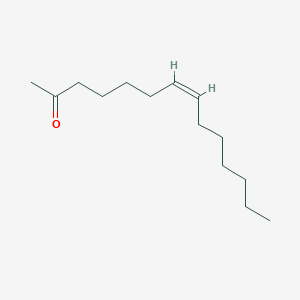
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
